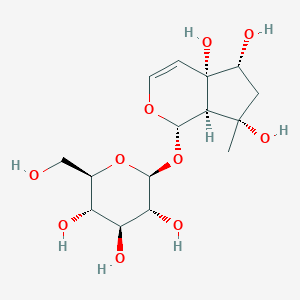(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-inflammatory and Pain Relief:
Harpagide exhibits promising anti-inflammatory and analgesic properties. Studies suggest it may inhibit the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key players in inflammation and pain perception []. This mechanism aligns with the traditional use of Harpagophytum procumbens, a plant rich in Harpagide, for treating musculoskeletal pain []. However, further clinical research is necessary to confirm these findings and establish the efficacy and safety of Harpagide for pain management in humans.
Potential Neuroprotective Effects:
Emerging research suggests Harpagide may possess neuroprotective properties. Studies on cultured neurons indicate that Harpagide can offer protection against oxidative stress-induced damage, a significant factor in neurodegenerative diseases like Alzheimer's and Parkinson's []. Additionally, Harpagide may modulate specific signaling pathways involved in neuronal survival and function []. While these findings are promising, further in-vivo research is crucial to understand the potential therapeutic effects of Harpagide in neurodegenerative diseases.
Anti-Cancer Properties:
Preliminary research points towards potential anti-cancer properties of Harpagide. Studies on cancer cell lines have shown Harpagide to induce cell death and inhibit cell proliferation []. However, the exact mechanisms and effectiveness of Harpagide in cancer treatment remain unclear. Further investigation, including in vivo studies and clinical trials, is needed to validate these initial findings and explore the potential application of Harpagide in cancer therapy.
There are two main interpretations of "Harpagide":
A. Harpagoside
This is the more likely interpretation based on scientific literature. Harpagoside is a natural product found in the root tubers of the Devil's Claw plant (Harpagophytum procumbens) []. It is the primary bioactive compound responsible for the plant's medicinal properties [].
B. Scrophularia ningpoensis-derived Harpagide
Some sources mention a "Harpagide" isolated from Scrophularia ningpoensis []. This compound appears to be different from Harpagoside and might belong to the class of iridoid glycosides with antiparasitic activity [].
Significance in Scientific Research:
Harpagoside (interpretation A) has gained significant interest for its potential anti-inflammatory and analgesic properties []. Studies suggest it may be effective in managing pain associated with osteoarthritis [].
Molecular Structure Analysis
Harpagoside possesses a complex molecular structure. It belongs to the class of iridoid glycosides, characterized by a cyclopentane core linked to a monoterpene unit and a sugar moiety (usually glucose) []. Key features include:
The specific arrangement of these groups contributes to Harpagoside's biological activity [].
Chemical Reactions Analysis
Synthesis:
The complete synthesis of Harpagoside in a laboratory setting is not currently reported in scientific literature.
Physical And Chemical Properties Analysis
- Relatively high melting point (likely above 200°C).
- Moderate solubility in water and organic solvents like methanol.
- Relatively stable under neutral conditions but may degrade under acidic or basic environments.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








